molecular formula C21H20O2S B3122728 2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 303152-60-5

2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B3122728
CAS No.: 303152-60-5
M. Wt: 336.4 g/mol
InChI Key: OFLRZTHODSJPTL-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a sulfinyl group attached to a phenyl ring, along with a hydroxyl group attached to a diphenyl ethane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the oxidation of the corresponding sulfide. One common method is the reaction of 4-methylphenyl sulfide with diphenylacetaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides, and bases like sodium hydroxide.

Major Products:

    Oxidation: 2-[(4-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol.

    Reduction: 2-[(4-Methylphenyl)thio]-1,1-diphenyl-1-ethanol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules. These interactions can modulate the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

    2-[(4-Methylphenyl)thio]-1,1-diphenyl-1-ethanol: Similar structure but with a thioether group instead of a sulfinyl group.

    2-[(4-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol: The sulfone analog of the compound, with a higher oxidation state.

    2-[(4-Methylphenyl)amino]-1,1-diphenyl-1-ethanol: Contains an amino group instead of a sulfinyl group.

Uniqueness: 2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(4-methylphenyl)sulfinyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2S/c1-17-12-14-20(15-13-17)24(23)16-21(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLRZTHODSJPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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